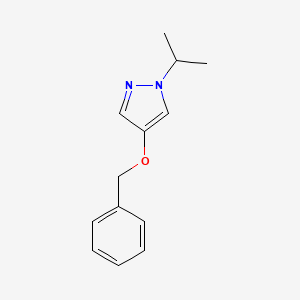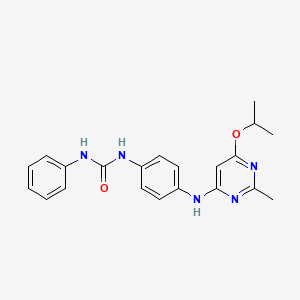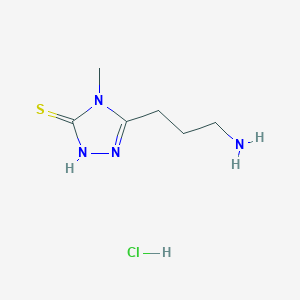
Clorhidrato de 5-(3-aminopropil)-4-metil-4H-1,2,4-triazol-3-tiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned seems to be a derivative of N-(3-Aminopropyl)methacrylamide Hydrochloride . This compound is typically used in the synthesis of polymers and has applications in materials science and biocompatible materials research .
Molecular Structure Analysis
The molecular structure of a similar compound, N-(3-Aminopropyl)methacrylamide Hydrochloride, has been analyzed . Its molecular formula is C7H14N2O.HCl and its molecular weight is 178.66 . The compound is a solid at 20°C and should be stored under inert gas .
Chemical Reactions Analysis
The chemical reactions involving similar compounds are complex and depend on the specific conditions and reagents used . For example, N-(3-Aminopropyl)methacrylamide Hydrochloride can react with a cross-linker and initiators to form a polymer .
Physical and Chemical Properties Analysis
N-(3-Aminopropyl)methacrylamide Hydrochloride is a white to light yellow powder or crystal . It is air sensitive, hygroscopic, and heat sensitive .
Aplicaciones Científicas De Investigación
- APMH se utiliza en la síntesis de microgeles catiónicos basados en poli(N-isopropilmetacrilamida) (pNIPAm). Estos microgeles presentan un comportamiento sensible a la temperatura debido a la transición de fase de volumen de pNIPAm alrededor de los 31 °C .
- La copolimerización de APMH con N-isopropilmetacrilamida da como resultado microgeles funcionalizados con aminas primarias. Estos microgeles encuentran aplicaciones en la administración de fármacos, biosensores, regeneración de tejidos y separaciones químicas .
Química de polímeros y microgeles
Mecanismo De Acción
Target of Action
The compound “5-(3-aminopropyl)-4-methyl-4H-1,2,4-triazole-3-thiol hydrochloride” could potentially interact with various biological targets due to the presence of the 1,2,4-triazole moiety, which is known to exhibit diverse biological activities . .
Mode of Action
The 1,2,4-triazole moiety is known to interact with various enzymes and receptors, potentially altering their function .
Biochemical Pathways
Without specific studies on “5-(3-aminopropyl)-4-methyl-4H-1,2,4-triazole-3-thiol hydrochloride”, it’s difficult to determine the exact biochemical pathways this compound affects. Compounds containing a 1,2,4-triazole moiety have been found to interfere with various biochemical pathways, including those involved in inflammation, cancer, and viral infections .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(3-aminopropyl)-4-methyl-1H-1,2,4-triazole-5-thione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4S.ClH/c1-10-5(3-2-4-7)8-9-6(10)11;/h2-4,7H2,1H3,(H,9,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTILVSKYFPVVDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)azetidin-3-yl]acetamide](/img/structure/B2583203.png)
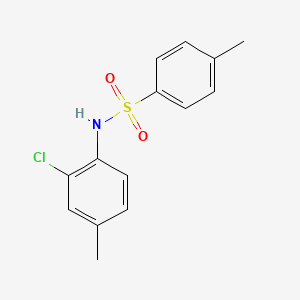
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2583205.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea](/img/structure/B2583206.png)
![4-amino-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2583208.png)
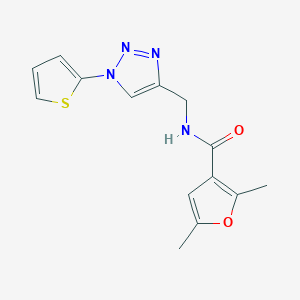
![2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2583211.png)


![(1R)-1-[4-(2-Fluoroethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2583215.png)
![(4-[4-(Trifluoromethyl)phenyl]methyloxan-4-yl)methanamine hydrochloride](/img/structure/B2583219.png)
